molecular formula C19H18N2O2 B4404791 N-[3-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide

Cat. No. B4404791
M. Wt: 306.4 g/mol
InChI Key: GHIYSJLZMQPLEZ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide, also known as BZP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BZP is a cyclic amide that contains a benzoxazole ring and a cyclopentane ring.

Mechanism of Action

N-[3-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide acts as a modulator of GABA-A receptors, which are a type of ionotropic receptor that mediates the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This compound enhances the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and a reduction in the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anticonvulsant, anxiolytic, and sedative effects. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, this compound also has several limitations, including its limited solubility in water and its potential to interact with other drugs and chemicals.

Future Directions

There are several future directions for the study of N-[3-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide, including its potential as a therapeutic agent for the treatment of various diseases, its potential as a neuroprotective agent, and its potential as a tool for studying the mechanisms of neuronal signaling. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential as a neuroprotective agent and as a tool for studying the mechanisms of neuronal signaling.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-18(13-6-1-2-7-13)20-15-9-5-8-14(12-15)19-21-16-10-3-4-11-17(16)23-19/h3-5,8-13H,1-2,6-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIYSJLZMQPLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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